REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[C:3]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15].CS(C)=O.[CH3:20][O-:21].[Na+]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:21][CH3:20])[C:3]=1[CH:9]1[O:13][C:12](=[O:14])[NH:11][C:10]1=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
31.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Sodium methoxide
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
106 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 57° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 65° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched
|
Type
|
ADDITION
|
Details
|
by pouring into 450 ml
|
Type
|
ADDITION
|
Details
|
of ice and water, treated with activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
The precipitated product was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
Water was removed by azotropic distillation in vacuo
|
Type
|
ADDITION
|
Details
|
The residual slurry was taken into solution by the addition of 100 ml
|
Type
|
TEMPERATURE
|
Details
|
acetone and warming
|
Type
|
CUSTOM
|
Details
|
After clarification, the acetone was removed by evaporation in vacuo (final volume 70 ml
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
purified 5-(2-chloro-6-methoxyoxazolidine-2,4-dione (20.3 g., m.p. 199°-202° C.)
|
Type
|
CUSTOM
|
Details
|
was obtained from mother liquor
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=CC=C1)OC)C1C(NC(O1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |